![molecular formula C13H22ClN5 B12219702 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12219702.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The starting materials, such as 1-ethyl-3-methyl-1H-pyrazole and 1-isopropyl-3-methyl-1H-pyrazole, are synthesized through cyclization reactions involving hydrazine and appropriate diketones or β-ketoesters.
Alkylation: The pyrazole derivatives are then subjected to alkylation reactions using alkyl halides or alkyl sulfonates to introduce the ethyl and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, alkyl sulfonates, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Hydroxylated pyrazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, and antimicrobial drugs.
Agrochemicals: It is explored for its use as a pesticide or herbicide due to its potential bioactivity against pests and weeds.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways such as the inflammatory cascade, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-3-methyl-1H-pyrazol-4-amine
- N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-ethyl-1H-pyrazol-4-amine
Uniqueness
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H22ClN5 |
|---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-7-6-12(16-17)8-14-13-9-18(10(2)3)15-11(13)4;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
NXISRPLSUPPKCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12219624.png)
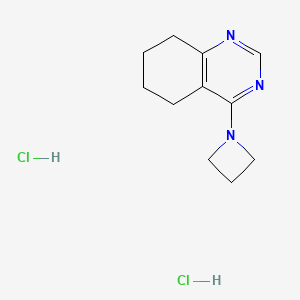
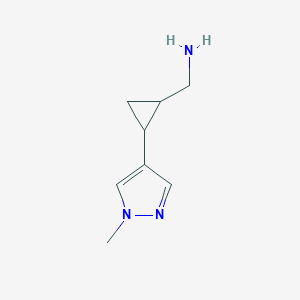
![[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12219638.png)
![5-[(3-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12219639.png)
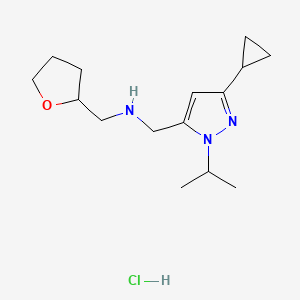
![2-[(2-furylmethyl)amino]-3-{[(2-furylmethyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12219654.png)
![2-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12219662.png)
![Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)acetylamino]benzoate](/img/structure/B12219667.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12219672.png)
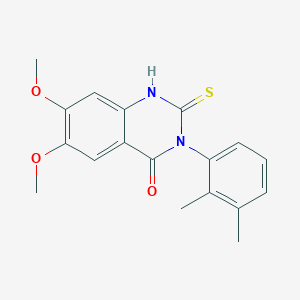
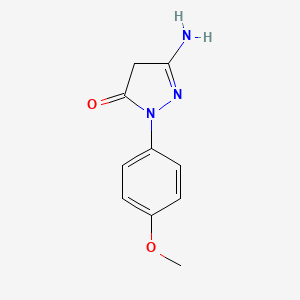
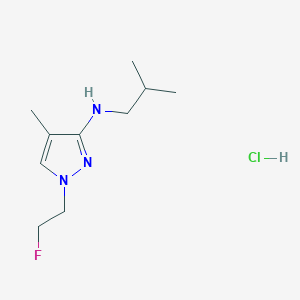
![5-bromo-2-[(4-methylbenzyl)sulfanyl]-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B12219721.png)
